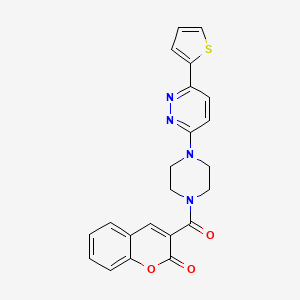

3-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

準備方法

The synthesis of 3-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one involves multiple steps, typically starting with the preparation of the core chromen-2-one structure. The synthetic route generally includes:

Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate under basic conditions.

Introduction of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions.

Attachment of the pyridazinyl-thiophene group: This step involves the coupling of the thiophene and pyridazine rings, often using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

化学反応の分析

Nucleophilic Reactions at the Piperazine-Carbonyl Interface

The piperazine-carboxyl group serves as a reactive site for nucleophilic substitutions or additions:

-

Amide bond hydrolysis : Under acidic or basic conditions, the carbonyl-piperazine bond may undergo hydrolysis to yield 2-oxo-2H-chromene-3-carboxylic acid and 4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazine. This is analogous to the cleavage of similar piperazine-carbonyl bonds in coumarin derivatives .

-

Acylation/alkylation : The secondary amines of the piperazine ring can react with acyl chlorides or alkyl halides to form substituted derivatives. For example, sulfonylation with aromatic sulfonyl chlorides produces sulfonamide-linked analogs .

Key Reaction Data :

Electrophilic Substitution at the Thiophene-Pyridazine Moiety

The thiophene and pyridazine rings exhibit distinct reactivity:

Key Reaction Data :

Cycloaddition and Heterocycle Formation

The coumarin core and pyridazine-thiophene system participate in cycloadditions:

-

1,3-Dipolar cycloaddition : The α,β-unsaturated lactone of coumarin reacts with azomethine ylides (generated from sarcosine) to form spiropyrrolidine-chromene hybrids .

-

Hantzsch thiazole synthesis : Reaction with phenacyl bromides and thiosemicarbazides under ultrasonic irradiation produces thiazole-linked derivatives .

Key Reaction Data :

Coordination Chemistry and Metal Complexation

The pyridazine and piperazine nitrogen atoms act as ligands for transition metals:

-

Cu(II)/Fe(III) complexes : The compound forms stable complexes with Cu²⁺ or Fe³⁺ ions via pyridazine N-atoms and carbonyl oxygen, as observed in structurally similar coumarin-thiosemicarbazones .

-

Catalytic applications : Immobilized CuFe₂O₄ nanoparticles facilitate Michael additions or decarboxylative couplings at the coumarin core .

Key Reaction Data :

| Metal Ion | Coordination Sites | Application | Source |

|---|---|---|---|

| Cu²⁺ | Py |

科学的研究の応用

Antimicrobial Properties

Research indicates that compounds similar to 3-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one exhibit significant antimicrobial activity. For instance:

- Minimum Inhibitory Concentration (MIC) : A related compound demonstrated an MIC of 2 μg/mL against Pseudomonas aeruginosa, indicating strong antibacterial properties.

The introduction of various substituents on the aromatic rings has been shown to enhance antibacterial efficacy, particularly against Gram-negative bacteria.

Anticancer Potential

The structural components of this compound suggest potential anticancer properties:

- Cytotoxicity Studies : Similar piperazine derivatives have been reported to induce apoptosis in various cancer cell lines, such as U937 cells.

- Mechanism of Action : The proposed mechanism often involves the disruption of cellular proliferation pathways, leading to programmed cell death.

Case Study 1: Piperazine-Coumarin Derivatives

In a study focusing on piperazine-coumarin hybrids, one compound exhibited a strong binding affinity to serotonin receptors (5-HT1A). This suggests potential applications in treating neurological disorders due to its selectivity over other receptors.

Case Study 2: Antibacterial Efficacy

Another evaluation assessed a series of piperazine derivatives against various bacterial strains. Results indicated that compounds with thiophene and pyridazine moieties displayed superior antibacterial properties compared to traditional antibiotics, emphasizing their potential as new therapeutic agents.

Data Summary Table

| Compound | Activity Type | Target Organism/Cell Line | MIC/Effect |

|---|---|---|---|

| 3-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazine derivative | Antimicrobial | Pseudomonas aeruginosa | MIC = 2 μg/mL |

| Piperazine-coumarin hybrid | Anticancer | U937 cells | Induced apoptosis |

| Coumarin derivative | Neurological | 5-HT1A receptor | Ki = 0.79 ± 0.08 |

作用機序

The mechanism of action of 3-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target but often include inhibition of enzyme activity or alteration of receptor signaling.

類似化合物との比較

Similar compounds to 3-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one include other heterocyclic compounds with piperazine, pyridazine, and thiophene moieties. These compounds may share similar biological activities but differ in their specific interactions and efficacy. Examples of similar compounds include:

- 4-(4-(6-(p-Tolyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide

- 5-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]-1H-pyrimidine-2,4-dione

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

生物活性

The compound 3-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a novel derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antitumor, anti-inflammatory, and antimicrobial properties, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C17H17N5O2S

- Molecular Weight : 355.4 g/mol

Antitumor Activity

Recent studies have indicated that derivatives of coumarin, including compounds similar to this compound, exhibit significant antitumor properties. For instance, a study reported that certain coumarin derivatives showed IC50 values ranging from 2.70 µM to 4.90 µM against liver carcinoma cell lines (HEPG2) . The mechanisms of action include induction of apoptosis and inhibition of DNA synthesis.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 7c | 2.70 ± 0.28 | HEPG2 |

| 23g | 3.50 ± 0.23 | HEPG2 |

| 18a | 4.90 ± 0.69 | HEPG2 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of thiophene derivatives demonstrated promising activity against various pathogens, including Mycobacterium tuberculosis. One study noted that certain derivatives exhibited IC90 values as low as 3.73 µM against Mycobacterium tuberculosis H37Ra .

Anti-inflammatory Activity

Research has shown that compounds with a chromenone scaffold can possess anti-inflammatory effects by inhibiting key inflammatory mediators. For example, compounds similar to the target compound have been reported to reduce levels of pro-inflammatory cytokines in vitro .

Case Studies

- Study on Antitubercular Activity :

- Cytotoxicity Assessment :

特性

IUPAC Name |

3-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazine-1-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3S/c27-21(16-14-15-4-1-2-5-18(15)29-22(16)28)26-11-9-25(10-12-26)20-8-7-17(23-24-20)19-6-3-13-30-19/h1-8,13-14H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXXMTMCKONBOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。